IP Receptor Affinity in Human Platelets: Ro 1138452 versus RO3244794
In a direct head-to-head comparison using human platelet membranes, Ro 1138452 exhibits significantly higher IP receptor affinity than the alternative IP antagonist RO3244794. The pKi value for Ro 1138452 was 9.3 ± 0.1, compared to 7.7 ± 0.03 for RO3244794 [1]. This represents a 40-fold difference in Ki (approximately 0.5 nM for Ro 1138452 versus 20 nM for RO3244794).
| Evidence Dimension | IP receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.3 ± 0.1 |
| Comparator Or Baseline | RO3244794: pKi = 7.7 ± 0.03 |
| Quantified Difference | ΔpKi = 1.6 (40-fold difference in Ki) |
| Conditions | Human platelet membranes; radioligand binding assay |
Why This Matters
Superior affinity translates to lower compound consumption and higher signal-to-noise ratios in binding assays, directly impacting cost-per-experiment and data quality.
- [1] Bley KR, Bhattacharya A, Daniels DV, Gever J, Jahangir A, O'Yang C, Smith S, Srinivasan D, Ford APDW, Jett MF. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology. 2006;147(3):335-345. View Source
